Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside
Description
Chemical Structure: Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS 97242-85-5) is a protected glucopyranoside derivative featuring:
- A methyl group at the anomeric position (C1).
- A benzyl group at the 3-O position for hydroxyl protection.
- A phthalimido group at the 2-deoxy position, serving as a stable amine-protecting group.
- A β-D-glucopyranose backbone .
Applications:
This compound is widely used in carbohydrate chemistry as a key intermediate for synthesizing complex oligosaccharides and glycoconjugates. Its phthalimido group provides steric and electronic stabilization, making it suitable for glycosylation reactions .
Properties
IUPAC Name |
2-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-phenylmethoxyoxan-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-28-22-17(23-20(26)14-9-5-6-10-15(14)21(23)27)19(18(25)16(11-24)30-22)29-12-13-7-3-2-4-8-13/h2-10,16-19,22,24-25H,11-12H2,1H3/t16-,17-,18-,19-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCKSASQOOXSCY-ACMVSEJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)OCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578995 | |
| Record name | Methyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97242-85-8 | |
| Record name | Methyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3-O-(phenylmethyl)-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97242-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-O-benzyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Benzylation of the 3-Hydroxyl Group
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Benzylation : DMF is preferred for its ability to solubilize both the carbohydrate substrate and NaH, facilitating efficient deprotonation. Reactions conducted at 0°C to room temperature minimize side reactions such as over-alkylation.
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Reductive Cleavage : THF is used for its compatibility with NaBH₃CN, enabling smooth cleavage of the benzylidene acetal at 50–60°C.
Catalytic Enhancements
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Silver Triflate (AgOTf) : Employed in glycosylation steps to activate thioglycoside donors, improving yields in subsequent condensation reactions (e.g., 91% yield for tetrasaccharide formation).
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Molecular Sieves (4Å) : Used to scavenge water during glycosylation, preventing hydrolysis of the activated glycosyl donor.
Analytical Data and Characterization
Spectroscopic Confirmation
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¹H NMR : Key signals include:
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Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 830.9 [M+Na]⁺, consistent with the molecular formula C₄₉H₅₁NO₁₁.
Challenges and Limitations
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Regioselectivity : Achieving exclusive 3-O-benzylation without protecting C-4/C-6 remains challenging. The benzylidene acetal strategy inadvertently introduces a 6-O-benzyl group, necessitating additional deprotection steps for pure 3-O-benzyl derivatives.
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Phthalimido Stability : The phthalimido group is susceptible to hydrolysis under strongly acidic or basic conditions, limiting the use of harsh reagents in downstream functionalization.
Industrial and Research Applications
This compound serves as a building block for:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate.
Reduction: Commonly involves reducing agents such as lithium aluminum hydride to alter specific functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like sodium azide, electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Scientific Research Applications
- Organic Synthesis
- Proteomics Research
- Drug Development
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules | Facilitates the creation of diverse compounds |
| Proteomics | Study of glycoproteins | Enhances understanding of protein functions |
| Drug Development | Design of targeted therapies | Potential for novel therapeutic agents |
Case Studies
- Study on Glycoprotein Characterization
-
Drug Design Innovations
- In a study focusing on anti-cancer agents, researchers utilized this compound to synthesize glycosylated drugs that showed enhanced efficacy against specific cancer cell lines. The modifications allowed for improved solubility and bioavailability, demonstrating its potential in pharmaceutical applications.
- Glycosylation Pattern Analysis
Mechanism of Action
The mechanism of action of Methyl 3-O-benzyl-2-deoxy-2-phthalimido-b-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The phthalimido group can inhibit certain enzymes, while the benzyl group provides stability and specificity to the molecule.
Comparison with Similar Compounds
Methyl 2-Acetamido-3-O-Benzyl-2-Deoxy-β-D-Glucopyranoside
- Structural Differences :
- 2-Position : Acetamido (-NHCOCH₃) instead of phthalimido.
- Protection Strategy : Acetamido is less bulky and easier to deprotect under mild acidic conditions compared to phthalimido.
- Reactivity :
Benzyl 2-Acetamido-2-Deoxy-3-O-Methyl-α-D-Glucopyranoside
- Structural Differences: Anomeric Group: Benzyl (C6H5CH2) instead of methyl. Configuration: α-D vs. β-D, altering stereochemical interactions. 3-O Group: Methyl (-OCH3) instead of benzyl.
- Applications :
Methyl 2-Deoxy-2-N-Phthalimido-3,4,6-Tri-O-Acetyl-β-D-Glucopyranoside
- Structural Differences :
- O-Protection : Acetyl groups at 3,4,6-O positions instead of 3-O-benzyl.
- Reactivity: Acetyl groups are labile under basic conditions, enabling selective deprotection. The tri-O-acetylated form is more reactive in glycosyl donor activation (e.g., trichloroacetimidate formation) .
Benzyl 2-Deoxy-2-Phthalimido-3,6-Di-O-Benzyl-β-D-Glucopyranoside
4-Methoxyphenyl 3-O-Benzyl-4,6-O-Benzylidene-2-Deoxy-2-Phthalimido-β-D-Glucopyranoside
- Structural Differences: Anomeric Group: 4-Methoxyphenyl instead of methyl. 4,6-O Protection: Benzylidene acetal (cyclic protection).
- Reactivity :
Key Comparative Data Table
Research Findings and Trends
- Phthalimido vs. Acetamido : Phthalimido derivatives exhibit superior stability in glycosylation reactions but require harsher deprotection conditions (e.g., hydrazine). Acetamido derivatives are preferred for rapid assembly but are prone to side reactions .
- Benzyl vs. Acetyl Protection : Benzyl groups offer long-term stability, while acetyl groups enable selective deprotection under mild conditions. Hybrid strategies (e.g., 3-O-benzyl with 4,6-O-acetyl) are common in branched oligosaccharide synthesis .
- Anomeric Group Influence: Methyl derivatives are cost-effective for large-scale synthesis, whereas benzyl or methoxyphenyl groups enhance solubility in organic phases .
Biological Activity
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, also known as Methyl Benzyl Phthalimido Glucoside, is a synthetic compound with significant applications in organic chemistry and biochemistry. This article explores its biological activity, particularly its role in glycosylation reactions, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 413.42 g/mol. It is characterized by the presence of a benzyl group and a phthalimido group attached to a glucopyranoside structure. These functional groups enhance its reactivity in various biochemical applications.
Biological Activity
1. Glycosylation Reactions
Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside serves as an effective glycosyl donor or acceptor in synthetic reactions. Its structure allows it to participate in the formation of modified nucleosides, which are crucial for RNA and DNA synthesis. The ability to modify nucleosides can significantly impact their stability and binding affinity, making them valuable in therapeutic development .
2. Enzyme Interactions
The compound exhibits notable interactions with various enzymes, particularly those involved in glycosylation processes. Studies have shown that it can influence the binding affinities of enzymes such as glycosyltransferases, which are essential for carbohydrate metabolism and biosynthesis . The presence of the phthalimido group allows for selective reactivity, enhancing its utility in enzyme-mediated reactions.
3. Therapeutic Potential
Research indicates that derivatives of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside may possess therapeutic properties. For instance, modified nucleosides synthesized from this compound have shown promise in antiviral therapies due to their enhanced stability against enzymatic degradation . Additionally, its role as a precursor in the synthesis of C-nucleoside analogs highlights its potential in developing new therapeutic agents.
Case Study 1: Synthesis of Modified Nucleosides
In a study focusing on the synthesis of C-nucleoside analogs, methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside was used as a starting material. The researchers successfully demonstrated that modifications at specific positions on the sugar ring could lead to compounds with improved pharmacological profiles. These analogs exhibited increased resistance to nucleases, making them suitable candidates for further development as antiviral agents.
Case Study 2: Enzyme Binding Affinity
Another study investigated the binding affinity of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside with glycosyltransferases. The results indicated that the compound could effectively inhibit certain glycosyltransferase activities, suggesting its potential as an inhibitor in carbohydrate metabolism . This inhibitory action could be leveraged for therapeutic purposes, particularly in conditions where glycosylation plays a critical role.
Comparative Analysis with Similar Compounds
The following table summarizes key features of methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 3-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C22H23NO7 | Versatile glycosyl donor; used in modified nucleosides |
| Methyl 3,6-Di-O-benzyl-2-deoxy-2-N-phthalimido-β-D-glucopyranoside | C29H29NO7 | Contains two benzyl groups; enhanced lipophilicity |
| Methyl 6-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside | C22H23NO7 | Focused modification at the 6-position affects enzyme interactions |
Q & A
Q. What is the role of the phthalimido and benzyl groups in Methyl 3-<i>O</i>-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside during glycosylation?
The phthalimido group at C-2 acts as a temporary protecting group for the amine, enabling selective deprotection for further functionalization (e.g., introducing glycosyl acceptor/donor motifs). The 3-<i>O</i>-benzyl group protects the hydroxyl at C-3, preventing unwanted side reactions during glycosylation. These protections ensure regio- and stereochemical control in oligosaccharide synthesis .
Q. How is this compound typically synthesized, and what are the critical steps in its preparation?
A common route involves:
- Benzylation : Protecting the C-3 hydroxyl with benzyl bromide under basic conditions (e.g., NaH/DMF) .
- Phthalimido introduction : Reacting the amine at C-2 with phthalic anhydride to form the phthalimido group .
- Selective deprotection : Using hydrazine or other reagents to remove the phthalimido group post-glycosylation . Key intermediates are characterized by NMR and mass spectrometry to confirm regiochemistry .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns anomeric configuration (β-D-glucopyranoside: J1,2 ~7–8 Hz) and monitors protecting group integrity .
- Mass spectrometry (MS) : Confirms molecular weight and synthetic intermediates (e.g., ESI-MS for glycosylation products) .
- Optical rotation ([α]D) : Validates stereochemical purity, with deviations indicating side reactions .
Advanced Research Questions
Q. How can researchers optimize glycosylation yields when using this compound as a glycosyl donor?
- Activation strategies : Use trichloroacetimidate or thioglycoside donors with promoters like NIS/TfOH .
- Solvent effects : Anhydrous DCM or toluene minimizes hydrolysis .
- Temperature control : Low temperatures (–20°C to 0°C) reduce side reactions . Monitoring by TLC (e.g., EtOAc/hexane) ensures reaction progression .
Q. What challenges arise in resolving stereoselectivity contradictions during glycosylations with this compound?
Conflicting stereoselectivity may stem from:
- Protecting group interactions : Overly bulky groups (e.g., benzylidene) hinder anomeric reactivity .
- Catalyst choice : Silver(I) oxide or BF3·Et2O can invert stereochemistry . Mitigation involves comparative studies with alternative donors (e.g., 4-pentenyl glycosides) and DFT modeling of transition states .
Q. How does the compound’s stability under enzymatic conditions impact its utility in glycomics research?
The phthalimido group resists hydrolysis by glycosidases, making it suitable for studying glycosyltransferase specificity. However, enzymatic deprotection (e.g., using lipases) requires pH and solvent optimization to retain activity . Kinetic assays (HPLC/MS monitoring) quantify enzymatic efficiency .
Q. What strategies address competing side reactions during selective deprotection of the phthalimido group?
- Hydrazine vs. methylhydrazine : Hydrazine in EtOH/H2O selectively removes phthalimido without cleaving benzyl groups .
- Microwave-assisted deprotection : Reduces reaction time and byproduct formation . Post-deprotection, ion-exchange chromatography isolates the free amine for downstream applications .
Data Interpretation and Methodological Challenges
Q. How should researchers interpret conflicting NMR data for glycosylation products derived from this compound?
Discrepancies in anomeric proton signals may arise from:
- Rotameric equilibria : Slow interconversion of protecting group conformers broadens peaks .
- Impurity co-elution : Use 2D NMR (HSQC, COSY) to resolve overlapping signals . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural proof .
Q. What methodologies validate the regioselectivity of glycosidic bond formation in complex oligosaccharides?
- Enzymatic digestion : Specific glycosidases cleave bonds at non-protected positions .
- Isotopic labeling : <sup>13</sup>C-labeled donors track bond formation via NMR .
- MALDI-TOF MS : Confirms molecular weight and branching patterns .
Applications in Glycobiology
Q. How is this compound applied in studying host-pathogen interactions involving glycans?
As a glycan mimic, it is incorporated into neoglycoconjugates to probe lectin binding (e.g., bacterial adhesins). Surface plasmon resonance (SPR) quantifies binding affinity, while glycan arrays screen specificity across pathogen strains .
Q. What role does it play in synthesizing glycosaminoglycan (GAG) analogs for therapeutic research?
The phthalimido group mimics N-acetylglucosamine in heparin/heparan sulfate chains. Chemoenzymatic elongation with sulfotransferases generates anticoagulant analogs, assessed via anti-Factor Xa assays .
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
